(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride

Description

BenchChem offers high-quality (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECHCUXLJZQHOJ-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, a key chiral building block in synthetic organic chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for its effective utilization.

Chemical Identity and Nomenclature

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, also commonly known as O-benzyl-L-threonine hydrochloride, is the hydrochloride salt of the O-benzylated derivative of the amino acid L-threonine. The stereochemistry, (2S,3R), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity and selectivity.

-

IUPAC Name: (2S,3R)-2-amino-3-(phenylmethoxy)butanoic acid;hydrochloride[]

-

Synonyms: O-Benzyl-L-threonine hydrochloride, H-Thr(Bzl)-OH HCl, (2S,3R)-2-Amino-3-benzyloxybutanoic acid hydrochloride[]

-

CAS Number: 60856-51-1 (for the hydrochloride salt)[]; 4378-10-3 (for the free base)

-

Molecular Formula: C₁₁H₁₆ClNO₃[]

-

Molecular Weight: 245.70 g/mol []

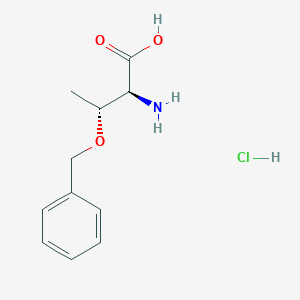

Below is the chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride:

Caption: Chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions and formulations.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Weight | 245.70 g/mol | [] |

| Melting Point | Data not available for hydrochloride salt. The related benzyl ester hydrochloride has a melting point of 107-112 °C. | [] |

| Solubility | Soluble in water. The benzyl ester is soluble in organic solvents. | [] |

| Optical Rotation | [α]D²⁰ = -30 ± 2º (c=1 in 1M HCl) for the free base. | [2] |

Synthesis and Purification

The synthesis of O-benzyl-L-threonine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient approach involves the selective O-benzylation of a suitably N-protected L-threonine derivative, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.

Rationale for Synthetic Strategy

The synthetic strategy hinges on the differential reactivity of the functional groups in L-threonine: the amino, carboxyl, and hydroxyl groups. To achieve selective O-benzylation, the more nucleophilic amino group and the acidic carboxyl group must be protected. The choice of protecting groups is critical; they must be stable under the benzylation conditions and readily removable without affecting the newly formed benzyl ether or the stereocenters. The Boc (tert-butyloxycarbonyl) group is a common choice for amino protection due to its stability and ease of removal under acidic conditions. The carboxyl group can be protected as an ester, which is later saponified.

Experimental Protocol: One-Pot Synthesis of O-Benzyl-L-threonine

A reported one-pot synthesis offers an efficient route to the free base, which can then be converted to the hydrochloride salt.[3] This method cleverly uses ethyl acetoacetate as a transient protecting group for the α-amino group.[3]

Step 1: N-protection and O-benzylation

-

Suspend L-threonine in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent).

-

Add an equimolar amount of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Introduce ethyl acetoacetate to form the enamine, thus protecting the amino group.

-

Add benzyl bromide as the benzylating agent. The reaction is typically heated to drive the O-benzylation to completion. The hydroxyl group, being less nucleophilic than the deprotonated carboxylate and the enamine-protected amino group, is selectively benzylated.

Step 2: Deprotection and Isolation

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid. This serves two purposes: it hydrolyzes the enamine protecting group to regenerate the free amine and protonates it to form the ammonium salt.

-

The crude product can be purified by crystallization.

Conversion to Hydrochloride Salt and Purification

To obtain the hydrochloride salt from the free base:

-

Dissolve the crude or purified O-benzyl-L-threonine free base in a suitable organic solvent (e.g., ethanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Caption: A representative workflow for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals include: the methyl protons of the threonine backbone as a doublet, the α- and β-protons as multiplets, the benzylic methylene protons as a singlet or a pair of doublets, and the aromatic protons of the benzyl group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the threonine backbone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base, and fragmentation patterns can provide further structural information.

Caption: A typical analytical workflow for the characterization of the synthesized product.

Applications in Research and Drug Development

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of peptide chemistry.

Peptide Synthesis

The benzyl ether group serves as a stable protecting group for the hydroxyl function of threonine during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. The benzyl group can be removed under specific deprotection conditions, typically through catalytic hydrogenation, which does not affect most other protecting groups used in peptide synthesis. Its use is particularly advantageous in the synthesis of peptides where the threonine hydroxyl group needs to be selectively deprotected or modified.

Chiral Precursor in Asymmetric Synthesis

The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of various chiral molecules. The amino acid backbone provides a scaffold from which complex structures with specific stereochemical configurations can be built. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is a valuable and versatile chiral building block with significant applications in synthetic chemistry, particularly in the synthesis of peptides and other complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and professionals working with this important compound.

References

- Chen, S. T., Wu, S. H., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-Threonine.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. B153591.

- Google Patents. (2006). Synthesis of (2S,3R)

Sources

Unraveling the Mechanism of Action of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: Acknowledging the Information Gap

For Researchers, Scientists, and Drug Development Professionals

Initial Objective: To provide an in-depth technical guide on the core mechanism of action of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride.

Current Status: Following a comprehensive and multi-faceted search of publicly available scientific literature and chemical databases, it has become evident that there is a significant lack of specific information regarding the mechanism of action for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. The search yielded data on structurally related amino acid derivatives, which highlighted a broad spectrum of potential biological activities, including roles as synthetic building blocks in peptide chemistry, and general physiological effects such as anti-inflammatory or ergogenic properties. However, no definitive studies detailing the specific molecular targets, signaling pathways, or pharmacological effects of the title compound could be identified.

This absence of direct evidence prevents the creation of an in-depth technical guide as originally intended. A document of that nature would require robust, verifiable data from primary research, which appears to be unavailable in the public domain at this time.

The Landscape of Related Amino Acid Derivatives

While direct information is lacking for the specified molecule, the broader class of amino acid derivatives is a cornerstone of extensive research in drug discovery and chemical biology. These compounds are recognized for their diverse biological activities, which are fundamentally linked to their structural similarities to endogenous amino acids. This allows them to interact with a wide array of biological targets.

For context, various amino acid derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: By mimicking the natural substrate, they can block the active site of an enzyme, thereby modulating its activity.

-

Receptor Ligands: They can act as agonists or antagonists at cell surface or intracellular receptors, initiating or blocking signaling cascades.

-

Ion Channel Modulators: Interaction with ion channels can alter ion flow across cell membranes, impacting cellular excitability and signaling.

-

Building Blocks for Peptidomimetics: Modified amino acids are crucial in the synthesis of peptide-like molecules with improved stability and therapeutic properties.

Postulated Avenues for Future Investigation

Given the chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, a derivative of threonine with a phenylmethoxy (benzyloxy) group, several hypothetical avenues for research into its mechanism of action can be proposed. These are speculative and would require experimental validation.

Potential Research Questions:

-

Metabolic Stability and Conversion: Does the benzyloxy group confer increased metabolic stability compared to native threonine? Could it be cleaved in vivo to release a potentially active metabolite?

-

Interaction with Amino Acid Transporters: Does the compound compete with natural amino acids for transport across cellular membranes?

-

Enzymatic Inhibition: Could the molecule act as an inhibitor of enzymes involved in amino acid metabolism or other pathways?

-

Neurological Activity: Given the presence of a phenyl group, which can influence blood-brain barrier permeability, could the compound have uncharacterized effects on the central nervous system?

Proposed Experimental Workflow for Elucidation of Mechanism of Action

For researchers interested in characterizing the biological activity of this compound, a systematic approach would be necessary. The following workflow outlines a potential strategy:

-

High-Throughput Screening (HTS):

-

Objective: To identify potential biological targets from a broad panel.

-

Methodology: Screen the compound against a diverse library of assays, including receptor binding assays, enzyme inhibition assays, and cell-based phenotypic screens.

-

-

Target Identification and Validation:

-

Objective: To confirm the molecular target(s) identified in the HTS.

-

Methodology: Employ techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to demonstrate direct binding to the purified target protein.

-

-

In Vitro Functional Assays:

-

Objective: To characterize the functional consequences of the compound-target interaction.

-

Methodology: Conduct cell-based assays to measure downstream signaling events, changes in gene expression, or other relevant cellular responses.

-

-

In Vivo Efficacy and Pharmacokinetic Studies:

-

Objective: To assess the compound's effects in a living organism and determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Methodology: Administer the compound to an appropriate animal model and evaluate relevant physiological or behavioral endpoints.

-

Visualization of a Generic Target Identification Workflow

The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel compound.

Caption: A generalized workflow for the elucidation of a compound's mechanism of action.

Conclusion

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: A Comprehensive Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a protected amino acid derivative, specifically an O-benzyl ether of L-threonine hydrochloride. Its defined stereochemistry and protected hydroxyl group make it a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of complex peptides and pharmaceutical intermediates.[1][][3] The integrity of such a specialized reagent is paramount for the success of multi-step syntheses, where the introduction of impurities can lead to significant downstream challenges in purification, characterization, and overall yield.

The purpose of stability testing is to provide evidence on how the quality of a substance changes over time under the influence of various environmental factors like temperature, humidity, and light.[4][5] This guide serves as a technical framework for understanding the potential stability liabilities of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. It provides field-proven insights into its optimal storage and handling, and outlines a comprehensive strategy for conducting formal stability and forced degradation studies. By adhering to these principles, researchers can ensure the chemical and chiral purity of their starting material, thereby safeguarding the integrity and reproducibility of their scientific outcomes.

Physicochemical Properties and Stability Considerations

Understanding the fundamental physicochemical properties of a compound is the first step in designing a rational stability and storage protocol. The structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride contains several functional groups that dictate its chemical behavior.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-(benzyloxy)butanoic acid hydrochloride | N/A |

| Synonyms | O-Benzyl-L-threonine hydrochloride, L-Thr(Bzl)-OH·HCl | [1][3] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [6] |

| Molecular Weight | 245.70 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [3] |

| Form | Hydrochloride Salt | N/A |

The key structural features influencing stability are:

-

Hydrochloride Salt: The salt form enhances water solubility but can make the compound hygroscopic. Absorption of moisture can initiate hydrolytic degradation pathways and promote physical changes like clumping.

-

Amino Group: The primary amine is a nucleophile and can participate in reactions, particularly with aldehydes or ketones.

-

Carboxylic Acid: While relatively stable, this group can undergo decarboxylation under high heat, although this is typically an extreme condition.

-

Benzyl Ether: The O-benzyl protecting group is generally stable to a wide range of conditions but can be susceptible to cleavage under strong acidic conditions (hydrolysis) or reductive conditions. The benzylic C-H bond is also a potential site for oxidation.[3]

-

Chiral Centers (2S, 3R): The stereochemical integrity is critical. Epimerization at the α-carbon (C2) can occur under basic or, in some cases, thermal stress, leading to the formation of diastereomers which can be difficult to separate.

Potential Degradation Pathways

Forced degradation, or stress testing, is designed to accelerate the formation of degradation products to understand the intrinsic stability of a molecule.[7][8] Based on the structure, several degradation pathways for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride can be postulated.

-

Hydrolytic Degradation: While the benzyl ether is relatively stable, exposure to strong aqueous acids or bases, particularly at elevated temperatures, could lead to cleavage, yielding L-threonine and benzyl alcohol.

-

Oxidative Degradation: The benzylic position is susceptible to oxidation, which could lead to the formation of a corresponding benzoic acid derivative and other related impurities. Common laboratory oxidizing agents or atmospheric oxygen over long periods could facilitate this.

-

Photolytic Degradation: The phenyl group of the benzyl ether is a chromophore that can absorb UV light. This energy can initiate radical-based degradation pathways, leading to a complex mixture of impurities. ICH Q1B guidelines provide a standardized approach to photostability testing.[9]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various reactions, including decarboxylation or epimerization. Stress testing is often performed in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C).[5]

-

Epimerization: The stereocenter at C2, adjacent to the carboxylic acid, is the most likely site for racemization or epimerization under harsh pH conditions, leading to the formation of diastereomeric impurities.

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling

Proper storage is critical to maintain the purity and stability of the compound. The following recommendations are based on best practices for hygroscopic, light-sensitive, and temperature-sensitive amino acid derivatives.[10][11][12]

| Condition | Solid Compound (As Supplied) | In Solution |

| Short-Term | Store at 2-8°C in a tightly sealed container under inert gas (e.g., Argon, Nitrogen).[1][][13] A desiccator is recommended. | Prepare solutions fresh. If temporary storage is needed, keep at 2-8°C for no more than 24 hours. Protect from light. |

| Long-Term | Store at -20°C in a tightly sealed container under inert gas and protected from light.[10][12][14] Use a desiccator upon removal. | For stock solutions, aliquot into single-use volumes and store at -20°C or -80°C for up to 1-6 months.[10][12] Avoid repeated freeze-thaw cycles. |

| Atmosphere | Inert gas (Argon or Nitrogen) is recommended to displace oxygen and moisture. | Solvents should be degassed. Solutions should be blanketed with inert gas if stored. |

| Light | Store in an amber vial or in a light-blocking outer container. | Use amber glassware or wrap containers in aluminum foil. |

| Handling | Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture. | Use high-purity, degassed solvents. For aqueous solutions, consider sterile filtering with a 0.22 µm filter for long-term storage.[10] |

Causality Behind Recommendations:

-

Low Temperature (-20°C): Reduces the rate of all chemical reactions, providing the best long-term stability.

-

Inert Atmosphere: Prevents oxidative degradation by displacing atmospheric oxygen.

-

Dessication: The hydrochloride salt form is prone to absorbing water, which can act as a reactant for hydrolysis and physically alter the material.

-

Light Protection: Prevents the initiation of photolytic degradation pathways.

-

Aliquotting Solutions: Avoids repeated freeze-thaw cycles which can cause solute precipitation and introduce atmospheric contaminants with each use.

Framework for a Comprehensive Stability Assessment

To definitively establish a re-test period and understand degradation products, a formal stability study is required. This process involves a well-designed experimental plan and a validated stability-indicating analytical method.

Caption: Workflow for a comprehensive stability assessment study.

Experimental Design: Formal and Forced Degradation Studies

A robust stability program includes both formal (ICH) studies and forced degradation studies.

Formal Stability Study: The goal is to monitor the compound under defined storage conditions over time.[15]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Study: The goal is to intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method.[7][9] A target degradation of 5-20% is often desired.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid state at 80°C for 48 hours.

-

Photostability: Expose solid and solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. Reverse-phase HPLC with UV detection is the most common technique.[16][17]

Objective: To separate the parent compound from all potential process impurities and degradation products.

Step-by-Step Methodology:

-

Column Selection:

-

Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column provides good hydrophobic retention for the benzyl group.

-

Given the chiral nature of the compound, a chiral column (e.g., protein-based or cyclodextrin-based) should be used to confirm the absence of epimerization.[18][19][20] This can be a secondary method or the primary method if diastereomers are observed.

-

-

Mobile Phase Development:

-

Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acid modifier improves peak shape for the amine and suppresses ionization of the carboxylate.

-

Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower UV cutoff.

-

Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Optimization: Adjust the gradient slope and duration to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting impurity.

-

-

Detection:

-

Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

-

Determine the optimal wavelength for detection by analyzing the UV spectrum of the parent compound (likely around 210 nm for the peptide bond and ~254-260 nm for the phenyl ring).

-

Peak purity analysis using the DAD/PDA is crucial to ensure the main peak is not co-eluting with a degradant.

-

-

Sample Preparation:

-

Dissolve the compound in a suitable diluent, typically the mobile phase at the initial gradient composition, to a concentration of ~0.5-1.0 mg/mL.

-

Ensure complete dissolution. Sonication may be required.

-

-

Method Validation (Self-Validating System):

-

Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the parent peak.

-

Linearity: Analyze a series of standards over a range (e.g., 50% to 150% of the nominal concentration) and confirm the correlation coefficient (r²) is > 0.999.

-

Accuracy & Precision: Perform replicate injections of known standards to ensure the results are accurate (recovery) and reproducible (RSD < 2%).

-

Data Interpretation and Reporting

The ultimate goal of a stability study is to establish a re-test period or shelf life.

-

Assay: The concentration of the parent compound should remain within established limits (e.g., 95.0% - 105.0% of the initial value).

-

Impurities: No individual impurity should exceed a specified limit (e.g., 0.5%), and the total impurities should not exceed another limit (e.g., 1.5%).

-

Mass Balance: The sum of the assay value and the total percentage of degradation products should ideally be between 98-102%.[21] This demonstrates that all major degradants have been detected.

-

Re-Test Period: This is the time during which the compound is expected to remain within its specification when stored under the recommended conditions. It is determined by the long-term stability data.

Conclusion

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a stable compound when stored under appropriate conditions. Its primary stability liabilities are susceptibility to oxidation at the benzylic position, potential for epimerization under harsh pH, and hygroscopicity due to its hydrochloride salt form. Long-term storage at -20°C under an inert, dry atmosphere is the most effective strategy to preserve its chemical and chiral purity. For any application where purity is critical, particularly in drug development, these general guidelines must be supported by a formal, in-house stability study utilizing a validated, stability-indicating analytical method. This rigorous, data-driven approach is the only way to ensure the quality and reliability of this important synthetic building block.

References

- MedchemExpress.com. (S)-2-Amino-3,3-dimethylbutanoic acid.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- US Pharmacopeia (USP). Amino acid analysis.

- PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid.

- Echemi. (2S,3R)

- PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid.

- Sigma-Aldrich. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride.

- PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid.

- BLDpharm. (S)-2-Amino-3-mercapto-3-methylbutanoic acid.

- ChemScene. (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride.

- Bullock, J. et al. (1991). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Hospital Pharmacy.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Glpbio. (2018). MSDS of (2S,3R)-2-aMino-3-phenyl-butyric acid hydrochloride.

- Sigma-Aldrich. Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.

- Arai, T. et al. (1988). Degradation of beta-lactamase inhibitor... in aqueous solutions. Chemical & Pharmaceutical Bulletin.

- Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Liu, Z. et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres...

- Fisher Scientific. (2025). SAFETY DATA SHEET - (2S,3S)-2-Amino-3-methoxybutanoic acid.

- Helmenstine, A. M. (2025).

- Chem-Impex. O-Benzyl-L-threonine benzyl ester hydrochloride.

- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method...

- BOC Sciences. O-Benzyl-L-threonine benzyl ester hydrochloride.

- Garsiya, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients... MDPI.

- Sayeed, F. A. et al. (1984). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Hospital Pharmacy.

- Chromatography Today. (2018).

- MedChemExpress. BOC-O-Benzyl-L-threonine.

- US Pharmacopeia (USP). (2016).

- Bajaj, S. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method... PubMed.

- Shimadzu. Analytical Methods for Amino Acids.

- Wako Blog. Chiral Amino Acid Analysis Using LC/MS.

- Shinde, N. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.

- Patel, Y. (2023).

- Chem-Impex. O-Benzyl-L-threonine.

- van der Ploeg, L. et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- Asian Pharma Press. (2013).

- BOC Sciences. Threonine: Definition, Structure, Benefits, Sources and Uses.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. capotchem.cn [capotchem.cn]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.ca [fishersci.ca]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 52-67-5|(S)-2-Amino-3-mercapto-3-methylbutanoic acid|BLD Pharm [bldpharm.com]

- 14. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride cell culture plant, BioReagent, powder 55720-26-8 [sigmaaldrich.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. usp.org [usp.org]

- 17. mdpi.com [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. agilent.com [agilent.com]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Unveiling the Bioactive Potential of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Novel Amino Acid Derivatives

In the ever-evolving landscape of drug discovery, non-proteinogenic amino acids and their derivatives represent a fertile ground for identifying novel therapeutic agents. Their inherent chirality and diverse functionalities allow for the fine-tuning of molecular interactions with biological targets. This guide focuses on a compound of significant interest: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. While direct extensive biological data for this specific molecule remains nascent, its structural relationship to known bioactive compounds provides a strong rationale for its exploration.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the biological activity of this compound. We will delve into hypothesized mechanisms of action, propose robust experimental protocols, and offer insights grounded in the established bioactivity of structurally analogous molecules. Our approach is rooted in scientific integrity, providing a self-validating system for inquiry that encourages reproducible and insightful results.

Molecular Profile and Rationale for Investigation

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a chiral amino acid derivative. Its core structure, a butanoic acid backbone with an amino group at the C2 position and a phenylmethoxy group at the C3 position, presents several features that suggest potential biological activity. The specific (2S,3R) stereochemistry is critical, as the spatial arrangement of functional groups often dictates the efficacy and specificity of interactions with enzymes and receptors.[1][2]

The presence of the phenylmethoxy group is a key structural feature. Compared to a simple hydroxyl or phenyl group, the phenylmethoxy moiety increases the molecule's lipophilicity. This enhanced lipophilicity may improve its ability to cross cellular membranes and potentially the blood-brain barrier, a crucial factor for neurologically active compounds.[1]

Our rationale for investigating this compound is built upon the known activities of structurally similar molecules:

-

Neuromodulatory Potential: Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid are recognized as inhibitors of enkephalinase, an enzyme responsible for degrading enkephalins.[1] By inhibiting this enzyme, such compounds can potentiate the analgesic effects of endogenous opioids. The structural similarity suggests that our target compound may also interact with peptidases or other enzymes within the nervous system.

-

Enzyme Inhibition: The core amino acid scaffold is a common feature in many enzyme inhibitors. The specific stereochemistry and the nature of the side chains are pivotal for binding to the active sites of enzymes such as proteases, kinases, or transferases.[3]

-

Antimicrobial and Anticancer Properties: Some amino acid derivatives have demonstrated antimicrobial and cytotoxic activities.[4] The lipophilic nature of the phenylmethoxy group could facilitate interaction with microbial cell membranes or intracellular targets in cancer cells.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis and data from related compounds, we propose the following primary areas for investigation:

Neuromodulatory Activity via Peptidase Inhibition

We hypothesize that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride may act as an inhibitor of neutral endopeptidase (NEP, also known as neprilysin or enkephalinase). NEP is a key enzyme in the regulation of several signaling peptides, including enkephalins.

Proposed Signaling Pathway:

Caption: Proposed mechanism of action via NEP inhibition.

Anticancer Activity via Induction of Apoptosis

We postulate that the compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis. The increased lipophilicity could allow for accumulation within cancer cells, leading to the activation of intrinsic or extrinsic apoptotic pathways.

Experimental Protocols for Biological Activity Screening

To empirically test our hypotheses, we propose a tiered screening approach, starting with in vitro assays and progressing to more complex cellular models.

Primary Screening: Enzyme Inhibition Assays

Objective: To determine if (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride inhibits the activity of relevant peptidases, such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[2]

Methodology: Fluorometric NEP Inhibition Assay

-

Reagents and Materials:

-

Recombinant human NEP enzyme

-

NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC)

-

Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5)

-

Thiorphan (positive control inhibitor)

-

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride (test compound)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

In a 96-well plate, add 50 µL of the NEP enzyme solution to each well.

-

Add 25 µL of the diluted test compound, positive control, or vehicle control (assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the NEP substrate to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C, and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow:

Caption: Workflow for the fluorometric NEP inhibition assay.

Secondary Screening: Cell-Based Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology: MTT Assay for Cell Viability

-

Cell Lines:

-

Select a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., 3T3 fibroblasts).[4]

-

-

Reagents and Materials:

-

Selected cell lines

-

Complete cell culture medium

-

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the old medium and add 100 µL of the diluted compounds or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value at each time point.

-

Data Presentation:

| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | MDA-MB-231 | Experimental | Experimental | Experimental |

| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | HepG2 | Experimental | Experimental | Experimental |

| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | 3T3 | Experimental | Experimental | Experimental |

| Doxorubicin (Positive Control) | MDA-MB-231 | Literature | Literature | Literature |

Note: The table above is a template for presenting the experimental data. Actual values would be determined through experimentation.

Future Directions and Advanced Studies

Should the primary and secondary screenings yield promising results, further investigations would be warranted:

-

Mechanism of Action Studies: For compounds showing significant enzyme inhibition, detailed kinetic studies (e.g., Michaelis-Menten kinetics) should be performed to determine the mode of inhibition (competitive, non-competitive, etc.). For cytotoxic compounds, assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis can elucidate the mechanism of cell death.

-

In Vivo Studies: Promising candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the phenylmethoxy group or other parts of the molecule can help to optimize the biological activity and pharmacokinetic properties.

Conclusion

While (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a novel compound with limited direct biological data, its structural characteristics and the activities of related molecules provide a strong foundation for a targeted investigation into its therapeutic potential. The experimental framework outlined in this guide offers a systematic and scientifically rigorous approach to uncovering its biological activities, with a primary focus on its potential as a neuromodulatory agent or an anticancer compound. The insights gained from these studies will be invaluable for the drug discovery and development community.

References

-

MDPI. A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. [Link]

-

MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

Sources

- 1. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | 127126-06-1 | Benchchem [benchchem.com]

- 2. (2S,3R)-3-Amino-2-hydroxyheptanoic Acid|CAS 334871-10-2 [benchchem.com]

- 3. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | 62023-65-8 | Benchchem [benchchem.com]

- 4. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine

Introduction: The Significance of Chiral Amino Acids in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. In the realm of drug development, the synthesis of enantiomerically pure compounds is a critical endeavor, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. (2S,3R)-2-amino-3-phenylmethoxybutanoic acid is a valuable chiral building block, incorporating the essential amino acid L-threonine scaffold with a benzyl-protected hydroxyl group. This structural motif is of significant interest to medicinal chemists for its potential incorporation into peptidomimetics and other complex molecular architectures, where the protected hydroxyl group can be further functionalized or deprotected at a later synthetic stage. The strategic use of protecting groups is fundamental to the successful synthesis of such complex molecules, preventing unwanted side reactions and ensuring the desired stereochemical outcome.

This application note provides a comprehensive guide to the chiral synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, commencing from the readily available and inexpensive chiral precursor, L-threonine. We will delve into the strategic considerations for the choice of protecting groups, provide detailed, step-by-step protocols for each synthetic transformation, and discuss the mechanistic underpinnings of these reactions.

Synthetic Strategy: A Three-Step Approach from L-Threonine

The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine is a logical and efficient process that can be dissected into three key stages:

-

N-protection of L-threonine: The amino group of L-threonine is first protected to prevent its reaction in the subsequent O-benzylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in basic conditions and its facile removal under acidic conditions.

-

O-benzylation of N-Boc-L-threonine: The hydroxyl group on the side chain of N-Boc-L-threonine is then protected as a benzyl ether. This is achieved by reacting the protected amino acid with benzyl bromide in the presence of a strong base. The benzyl group is a robust protecting group that can be removed under reductive conditions.

-

Deprotection to Yield the Final Product: In the final step, both the N-Boc and O-benzyl protecting groups are removed to yield the target molecule, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid. This can be accomplished in a single step via catalytic hydrogenolysis, which cleaves the benzyl ether and is followed by acidic workup to remove the Boc group, or through a two-step process involving initial acid-mediated Boc removal followed by hydrogenolysis.

This synthetic route is illustrated in the workflow diagram below:

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Thin-layer chromatography (TLC) on silica gel 60 F254 plates can be used to monitor the progress of the reactions. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz or 600 MHz spectrometer.

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-threonine (N-Boc-L-threonine)

This protocol details the protection of the amino group of L-threonine using di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic attack of the amino group of L-threonine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting intermediate then collapses, releasing tert-butoxycarbonyl-protected threonine, carbon dioxide, and tert-butanol.

Caption: Mechanism of N-Boc protection.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Threonine | 119.12 | 10.0 g | 0.084 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.0 g | 0.092 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 14.1 g | 0.168 |

| Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl acetate | - | As needed | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve L-threonine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:acetic acid, 90:8:2).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-Boc-L-threonine as a white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-threonine

This protocol describes the benzylation of the hydroxyl group of N-Boc-L-threonine.

Mechanism of O-Benzylation:

The reaction proceeds via an Sₙ2 mechanism. The strong base, sodium hydride, deprotonates the hydroxyl group of N-Boc-L-threonine to form an alkoxide. This nucleophilic alkoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.

Caption: Mechanism of O-benzylation.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-L-threonine | 219.24 | 10.0 g | 0.046 |

| Sodium hydride (NaH, 60% dispersion in oil) | 24.00 | 2.2 g | 0.055 |

| Benzyl bromide (BnBr) | 171.04 | 6.4 mL | 0.055 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Caution: Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.

-

Wash the sodium hydride with dry hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous DMF to the washed sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-Boc-L-threonine in anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour.

-

Add benzyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of hexanes:ethyl acetate, 1:1).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield a crude product, which can be purified by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate). The final product is typically a white solid.

Expected Yield: 70-85% Expected Analytical Data:

-

Melting Point: 113-119 °C

-

Specific Rotation [α]D: +16.0 to +17.0° (c=1, MeOH)

Protocol 3: Deprotection to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid

This protocol describes the simultaneous removal of the N-Boc and O-benzyl protecting groups.

Deprotection Mechanisms:

-

N-Boc Deprotection: The N-Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

-

O-Benzyl Deprotection: The O-benzyl group is removed by catalytic hydrogenolysis. The reaction occurs on the surface of a palladium catalyst, where hydrogen gas is adsorbed. The benzyl C-O bond is cleaved, and the benzyl group is reduced to toluene, leaving the free hydroxyl group.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-O-benzyl-L-threonine | 309.36 | 5.0 g | 0.016 |

| Palladium on carbon (Pd/C, 10%) | - | 0.5 g | - |

| Methanol (MeOH) | - | 100 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

Caution: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.

-

Dissolve N-Boc-O-benzyl-L-threonine in methanol in a hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat 3 times).

-

Pressurize the flask with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the hydrogenolysis is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add a solution of 20-50% trifluoroacetic acid in dichloromethane.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization or by ion-exchange chromatography.

Expected Yield: 80-90%

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. All manipulations should be performed under an inert atmosphere in a fume hood.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and fatal if inhaled. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. Handle in a well-ventilated area with appropriate PPE.

-

Benzyl Bromide (BnBr): A lachrymator (causes tearing) and is corrosive. It is a combustible liquid and causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood with gloves and safety glasses.

-

Trifluoroacetic Acid (TFA): A strong, corrosive acid that can cause severe skin burns and eye damage. It is harmful if inhaled. Always use in a fume hood with appropriate acid-resistant gloves and eye protection.

Conclusion

The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine is a robust and reliable process that utilizes well-established protecting group chemistry. The protocols detailed in this application note provide a clear and comprehensive guide for researchers in drug discovery and organic synthesis. By understanding the underlying principles of each reaction and adhering to the safety precautions, scientists can confidently and efficiently produce this valuable chiral building block for their research endeavors.

References

Application Note: Asymmetric Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid Hydrochloride

An Application Guide for the Stereocontrolled Synthesis of a Protected Threonine Derivative

Introduction

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a valuable chiral building block, representing a protected form of the non-proteinogenic amino acid L-threonine.[1] Its defined stereochemistry and protected functional groups make it an important precursor in the synthesis of complex peptides, natural products, and pharmaceutical agents where control over stereoisomerism is critical for biological activity. The core synthetic challenge lies in the simultaneous and precise construction of the two contiguous stereocenters at the C2 (α) and C3 (β) positions.

This document provides a detailed, field-tested guide to the de novo asymmetric synthesis of this target molecule. Our strategy hinges on a powerful and reliable method in modern organic synthesis: the Evans Asymmetric Aldol Reaction . This approach utilizes a temporary chiral auxiliary to direct the formation of the C2-C3 bond, establishing the desired syn relationship with exceptional diastereoselectivity.[2][3][4] Subsequent functional group manipulations, including a stereoretentive Curtius rearrangement, afford the final α-amino acid with high enantiopurity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol.

Pillar 1: The Strategic Blueprint - A Logic-Driven Approach

The successful synthesis of a molecule with multiple stereocenters requires a carefully planned retrosynthesis that addresses the stereochemical challenges at each step. Our approach is grounded in leveraging well-understood, highly selective reactions to build the carbon skeleton and install the required functional groups in a controlled manner.

Retrosynthetic Analysis:

The overall transformation is broken down into two key bond formations, as illustrated in the workflow diagram below. The primary disconnection is the C2-C3 bond, which we propose to form using an aldol condensation. The second key transformation is the installation of the C2-amino group, which can be achieved from a carboxylic acid precursor via a Curtius rearrangement, a reaction known to proceed with retention of configuration.

Diagram: Synthetic Workflow

Caption: Retrosynthetic analysis of the target amino acid.

Causality Behind Experimental Choices:

-

Establishing the C2/C3 Stereocenters (The Core Challenge): The syn relationship between the C2-methyl and C3-hydroxyl groups is the most critical stereochemical feature. The Evans aldol reaction is expertly suited for this task. By converting the N-propionyl oxazolidinone into a Z-boron enolate, we create a rigid, chair-like six-membered transition state upon coordination with an aldehyde (acetaldehyde in this case).[3] The bulky substituent on the chiral auxiliary (a benzyl group in our protocol) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This steric control reliably translates into the desired (2'S, 3'R) configuration in the aldol product with high diastereomeric excess (>98% d.e.).[4]

-

Protecting Group Strategy:

-

Hydroxyl Protection: The newly formed C3-hydroxyl group is acidic and nucleophilic, requiring protection to prevent interference in subsequent steps. A benzyl (Bn) ether is an ideal choice. It is readily installed using benzyl bromide and a strong base and is stable to the conditions of auxiliary cleavage and the Curtius rearrangement.[5][6]

-

Amine Installation & Protection: Rather than direct amination, which can be challenging, we convert the C2-carboxylic acid into an amine via the Curtius rearrangement. This process involves an acyl azide intermediate that rearranges to an isocyanate, which is then trapped with an alcohol like benzyl alcohol. This simultaneously installs the nitrogen atom and protects it as a stable benzyloxycarbonyl (Cbz) group, all with retention of stereochemistry at the migrating carbon center.

-

-

Chiral Auxiliary Removal: The covalent bond between the substrate and the chiral auxiliary must be cleaved without affecting the newly created stereocenters. Saponification using lithium hydroperoxide (LiOOH) is a mild and effective method that cleanly hydrolyzes the imide to the corresponding carboxylic acid while allowing for high recovery of the valuable chiral auxiliary.[2]

Pillar 2: Self-Validating Protocols

The following protocols provide step-by-step instructions for the synthesis. Each step is designed for high yield and selectivity, with critical parameters highlighted.

Protocol 1: Synthesis of (S)-4-Benzyl-3-propionyl-oxazolidin-2-one

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

-

Acylation: Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting oxazolidinone is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

Protocol 2: Evans Asymmetric Aldol Reaction

-

Setup: To a flame-dried, three-neck flask under argon, add the N-propionyloxazolidinone from Protocol 1 (1.0 eq) and anhydrous DCM (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. Re-cool the mixture to -78 °C.

-

Aldol Addition: Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours.

-

Quenching & Workup: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol. Allow the mixture to warm to room temperature. Remove most of the organic solvent in vacuo. Extract the aqueous residue with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The crude aldol adduct is often of sufficient purity for the next step. If necessary, purify by flash chromatography.

Protocol 3: O-Benzylation of the Aldol Adduct

-

Setup: To a flame-dried flask under argon, add the crude aldol adduct from Protocol 2 (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by flash column chromatography to yield the O-benzylated product.

Protocol 4: Auxiliary Cleavage

-

Setup: Dissolve the O-benzylated product from Protocol 3 (1.0 eq) in a 3:1 mixture of THF and water (~0.1 M). Cool the solution to 0 °C.

-

Saponification: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

-

Reaction: Stir vigorously at 0 °C for 4-6 hours.

-

Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2-3 with 1 M HCl. Extract with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid remains in the aqueous layer under acidic conditions. To isolate the acid, saturate the aqueous layer with NaCl and extract thoroughly with ethyl acetate. Combine these latter organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield (2S,3R)-2-methyl-3-(phenylmethoxy)butanoic acid.

Protocol 5 & 6: Curtius Rearrangement and Final Deprotection

Due to the hazardous nature of acyl azides, these steps should be performed with extreme caution in a well-ventilated fume hood behind a blast shield.

-

Acyl Chloride Formation: Dissolve the carboxylic acid from Protocol 4 (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours. Concentrate in vacuo to remove excess oxalyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C. Add an aqueous solution of sodium azide (2.0 eq) dropwise and stir for 2 hours at 0 °C.

-

Rearrangement & Trapping: Extract the acyl azide into toluene. Carefully heat the toluene solution to 80-90 °C until gas evolution ceases (Curtius rearrangement). Cool the solution and add benzyl alcohol (1.5 eq). Reflux for 4-6 hours to form the Cbz-protected amine. Purify by chromatography.

-

Final Deprotection & Salt Formation: Dissolve the Cbz-protected amino acid ester in methanol. Add a catalytic amount of 10% Palladium on carbon. Add 1 M HCl (1.1 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until deprotection is complete (monitored by TLC). Filter the catalyst through Celite®, and concentrate the filtrate in vacuo to yield the final product, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, as a white solid.

Pillar 3: Data Presentation & Visualization

Table 1: Summary of Key Reaction Steps

| Step # | Reaction | Key Reagents | Temp. (°C) | Typical Yield | Diastereoselectivity (d.r.) |

| 2 | Evans Aldol | Bu₂BOTf, DIPEA, Acetaldehyde | -78 to 0 | 85-95% | >99:1 (syn:anti) |

| 3 | O-Benzylation | NaH, BnBr | 0 to RT | 80-90% | - |

| 4 | Auxiliary Cleavage | LiOOH | 0 | >90% | No epimerization |

| 5-6 | Curtius/Deprotection | DPPA, BnOH; H₂, Pd/C, HCl | Various | 60-70% (2 steps) | Stereoretentive |

Yields and selectivities are representative and may vary based on scale and purity of reagents.

Diagram: Zimmerman-Traxler Transition State

Caption: Steric model for the Evans aldol reaction.

References

-

Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society. Available at: [Link]

-

Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Williams, R. M. (1989). Asymmetric Synthesis of Unusual Amino Acids. In Chemistry and Biochemistry of the Amino Acids. Available at: [Link]

-

Notz, W., et al. (2001). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. Available at: [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Available at: [Link]

-

Carreira, E. M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. ETH Zurich. Available at: [Link]

-

Organic Chemistry Portal. Benzylamines. Available at: [Link]

-

Myers, A. G., et al. (2002). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society. Available at: [Link]

-

Evans, D. A., et al. (1990). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

-

University of York. Asymmetric Synthesis. Available at: [Link]

-

Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry. Available at: [Link]

-

ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]

-

Organic Chemistry Portal. Protecting Groups. Available at: [Link]

-

Common Organic Chemistry. Benzyl Protection. Available at: [Link]

Sources

Application Notes and Protocols for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride and its Analogs in Drug Discovery

Disclaimer: As of January 2026, specific experimental data and established applications for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of drug discovery and the known roles of structurally related non-proteinogenic amino acids. These guidelines are intended to serve as a foundational framework for researchers initiating studies with this novel compound or its analogs.

Introduction: The Potential of Non-Proteinogenic Amino Acids in Medicinal Chemistry

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride belongs to the class of non-proteinogenic amino acids, which are not found among the 22 protein-coding amino acids. These unique building blocks offer medicinal chemists a powerful toolkit to design novel therapeutics with improved pharmacological properties.[1] The incorporation of such unnatural amino acids (UAAs) can enhance metabolic stability, modulate receptor affinity, and introduce novel functionalities into peptide and small molecule drug candidates.[1]

The structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, featuring a benzyloxy group on the β-carbon, presents several intriguing possibilities for drug design. The phenylmethoxy moiety can engage in π-stacking or hydrophobic interactions within a target protein's binding pocket, while the amino acid backbone provides a scaffold for further chemical modification. The specific stereochemistry (2S, 3R) is crucial for defining the three-dimensional orientation of these functional groups, which can significantly impact biological activity.[2]

This document outlines potential applications and provides detailed, albeit foundational, protocols for investigating the therapeutic potential of this and structurally similar compounds.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the structural features of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride and the known activities of related amino acid derivatives, several potential applications can be hypothesized:

-

Enzyme Inhibition: The amino acid scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of amino acids are used as angiotensin-converting enzyme (ACE) inhibitors for treating hypertension.[3] The subject compound could be investigated as an inhibitor of proteases, kinases, or other enzymes where the phenylmethoxy group can occupy a hydrophobic pocket.

-

Peptidomimetics: Incorporation of this UAA into a peptide sequence could confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of a peptide-based drug.

-

Neurological Disorders: Certain amino acid derivatives, such as phenibut (β-phenyl-γ-aminobutyric acid), exhibit activity in the central nervous system.[4] The structural similarity suggests that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride could be explored for its potential in treating neurological conditions.

-

Anticancer Agents: Some amino acid derivatives have shown cytotoxic effects against cancer cell lines.[5] The subject compound could be screened for its antiproliferative activity.

Hypothesized Mechanism of Action: As a Protease Inhibitor

A plausible mechanism of action for a compound like (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is the inhibition of a protease enzyme. The amino acid core could mimic the natural substrate, while the bulky phenylmethoxy group could act as a "warhead" that binds tightly to the active site, preventing the natural substrate from binding.

Caption: Hypothesized competitive inhibition of a protease.

Experimental Protocols

The following protocols are designed as starting points for the investigation of a novel amino acid derivative like (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride.

General Stock Solution Preparation

Rationale: Proper solubilization and storage of the compound are critical for obtaining reproducible experimental results. The hydrochloride salt form suggests good solubility in aqueous solutions.

Materials:

-

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride

-

Sterile, nuclease-free water or DMSO

-

Vortex mixer

-

Sterile, conical tubes

Protocol:

-

Accurately weigh a desired amount of the compound.

-

To prepare a 10 mM stock solution, dissolve the compound in an appropriate volume of sterile water or DMSO. For example, if the molecular weight is 259.72 g/mol , dissolve 2.5972 mg in 1 mL of solvent.

-

Gently vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage. A working solution can be kept at 4°C for short-term use.

Table 1: Stock Solution Preparation

| Desired Stock Concentration | Mass of Compound (MW = 259.72 g/mol ) | Volume of Solvent |

| 1 mM | 0.2597 mg | 1 mL |

| 10 mM | 2.5972 mg | 1 mL |